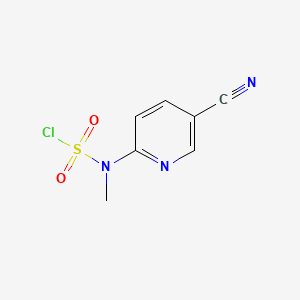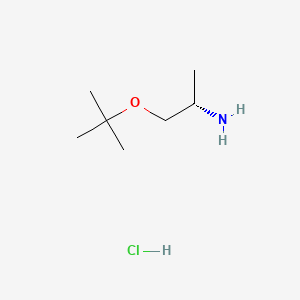
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride, also known as TBPA-HCl, is a tert-butyl amine hydrochloride salt with a wide range of uses in scientific research. It is a versatile compound with many applications in the laboratory and in industry. TBPA-HCl is a versatile compound that can be used as a catalyst, a reagent, a solvent, or a reaction intermediate in a variety of synthetic and analytical processes. It is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the hydrolysis of esters and the synthesis of amines. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and indoles. This compound is also used as a solvent in the extraction of organic compounds, such as oils and fats. In addition, it is used as a reaction intermediate in the synthesis of pharmaceuticals, specialty chemicals, and other compounds.
Wirkmechanismus
The mechanism of action of (2S)-1-(tert-butoxy)propan-2-amine hydrochloride is not fully understood. However, it is believed that the tert-butyl group of the molecule is responsible for its reactivity. The tert-butyl group is highly reactive, and can form covalent bonds with other molecules. This allows this compound to act as a catalyst in organic synthesis reactions, and as a reagent in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound is not toxic and does not pose any significant health risks. In addition, this compound has been shown to have antimicrobial activity, suggesting that it may be useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable and non-toxic. In addition, it is highly soluble in many organic solvents, and it is a versatile reagent with a wide range of uses. However, this compound also has some limitations. It is a strong base, and it can react with acids to form salts. In addition, it can react with some organic compounds to form complexes that are difficult to isolate.
Zukünftige Richtungen
There are a number of potential future directions for (2S)-1-(tert-butoxy)propan-2-amine hydrochloride. It could be used as a catalyst in the synthesis of pharmaceuticals and specialty chemicals. In addition, it could be used as a reagent in the synthesis of heterocyclic compounds, and as a solvent in the extraction of organic compounds. Finally, it could be used as a reaction intermediate in the synthesis of other compounds.
Synthesemethoden
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride can be synthesized by the reaction of tert-butyl amine and hydrochloric acid. The reaction is typically conducted at a temperature of 20-30°C and a pressure of 1-2 atm. The reaction can be carried out in a variety of solvents, such as methanol, ethanol, and water. The reaction is typically complete within 1-2 hours. The product can be isolated by filtration and the filtrate can be used directly or further purified by recrystallization.
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRWXLBKSMLJQH-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
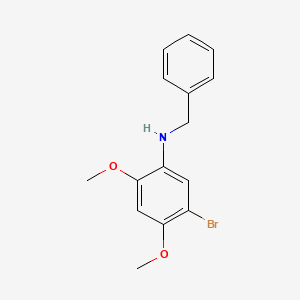

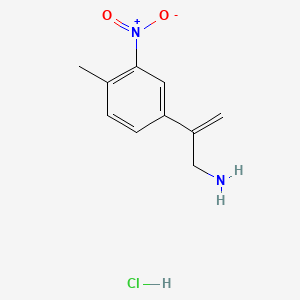
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)

![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)
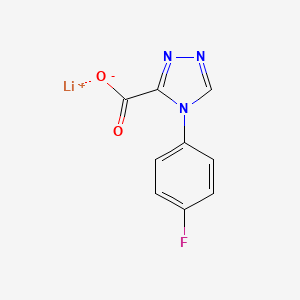

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
